TMN355

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

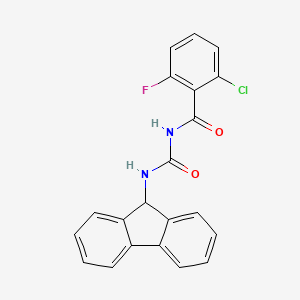

TMN 355 is an inhibitor of cyclophilin A (IC50 = 1.52 nM). It inhibits HIV-1 pseudoparticle infection of HEK293/T-17 cells when used at concentrations ranging from 0.1 to 1 µM.

Potent cyclophilin A inhibitor (IC50 = 1.52 nM). Approximately 27 times more potent than cyclosporin A.

Applications De Recherche Scientifique

Inhibition de la cyclophiline A

TMN355 a été identifié comme un inhibiteur chimique puissant de la cyclophiline A (CyPA), une protéine qui joue un rôle important dans divers processus cellulaires. L'inhibition de la CyPA par le this compound peut entraîner une réduction de la formation de cellules spumeuses et de la sécrétion de cytokines, qui sont des facteurs critiques dans le développement de l'athérosclérose .

2. Impact sur la polarisation des macrophages et l'inflammation des adipocytes La recherche suggère que le this compound peut inverser les effets de la CyPA sur la polarisation des macrophages et l'inflammation des adipocytes. Cela indique que le this compound pourrait être utilisé pour étudier les cascades inflammatoires dans le tissu adipeux obèse, fournissant des informations sur l'inflammation liée à l'obésité .

Recherche sur l'athérosclérose

this compound est utilisé dans la recherche sur l'athérosclérose en raison de sa capacité à inhiber la CyPA, qui est impliquée dans la pathogenèse de l'athérosclérose. En réduisant la formation de cellules spumeuses et la sécrétion de cytokines, le this compound sert d'outil précieux pour comprendre et potentiellement traiter cette maladie cardiovasculaire .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide, also known as TMN355, is Cyclophilin A . Cyclophilin A is a secretory protein that plays a significant role in various cellular processes, including immune response, inflammation, and cell signaling . Another important target of this compound is CD147 , a transmembrane glycoprotein .

Mode of Action

This compound acts as a potent inhibitor of Cyclophilin A . It interacts with Cyclophilin A, reducing its expression and thereby decreasing the formation of foam cells and cytokine secretion . This compound also interacts with CD147, a receptor for Cyclophilin A . This interaction activates the NF-κB signaling pathway, which promotes inflammation by upregulating various pro-inflammatory cytokines .

Biochemical Pathways

The interaction of this compound with Cyclophilin A and CD147 affects several biochemical pathways. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . This interaction also attenuates adipocyte differentiation by inhibiting the expression of PPARγ and C/EBPβ via LZTS2-mediated downregulation of β-catenin .

Result of Action

The action of this compound results in a decrease in lipid uptake by 65–75% even after exposure to oxidized LDL . It also reduces the expression of scavenger receptors expressed during the differentiation process, such as CD36 and LOX-1 . Furthermore, this compound effectively restores adipocytes’ functions and insulin sensitivity .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as glucose levels. For instance, in high glucose conditions, this compound has been shown to effectively increase the migration of monocytes to the endothelial cell monolayer . Additionally, in diet-induced obese zebrafish, targeted inhibition of Cyclophilin A by this compound notably reduced adipose tissue inflammation and restored adipocyte function, resulting in improvement of insulin sensitivity .

Analyse Biochimique

Biochemical Properties

TMN355 interacts with the enzyme cyclophilin A, inhibiting its function . Cyclophilin A is a protein that has peptidyl-prolyl cis-trans isomerase activity, which means it assists in protein folding. By inhibiting cyclophilin A, this compound can affect the folding and function of certain proteins, potentially altering biochemical reactions within the cell .

Cellular Effects

The inhibition of cyclophilin A by this compound can have various effects on cellular processes. For instance, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells . This suggests that this compound could influence cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would likely depend on the cell type and context .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to cyclophilin A, thereby inhibiting its enzyme activity . This could lead to changes in protein folding, which could in turn affect gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells when used at concentrations ranging from 0.1 to 1 µM .

Metabolic Pathways

This compound is involved in the metabolic pathway of cyclophilin A, an enzyme that assists in protein folding . By inhibiting cyclophilin A, this compound could potentially affect metabolic flux or metabolite levels, although this would likely depend on the specific metabolic context .

Transport and Distribution

It is known that this compound can inhibit cyclophilin A , but the mechanisms by which it is transported to its target and how it is distributed within cells and tissues are not clear.

Subcellular Localization

Given its role as an inhibitor of cyclophilin A , it is likely that it localizes to areas where this enzyme is present

Propriétés

IUPAC Name |

2-chloro-N-(9H-fluoren-9-ylcarbamoyl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNLLCUAISZNRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)